ethyl 3-(4-methylphenyl)-5-[2-(4-nitrophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-methylphenyl)-5-[2-(4-nitrophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This bicyclic system is substituted with:
- An ethyl carboxylate group at position 1.
- A 4-methylphenyl group at position 3.
- A 4-nitrophenyl acetamido moiety at position 4.
Its synthesis likely involves multi-step reactions, including cyclocondensation of thiophene derivatives with hydrazine analogs, followed by regioselective substitutions. Crystallographic analysis via SHELX software would confirm its three-dimensional conformation, critical for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-5-[[2-(4-nitrophenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6S/c1-3-34-24(31)21-18-13-35-22(25-19(29)12-15-6-10-17(11-7-15)28(32)33)20(18)23(30)27(26-21)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLXKARDTGQBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(4-methylphenyl)-5-[2-(4-nitrophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thieno[3,4-d]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-methylphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the 2-(4-nitrophenyl)acetyl group: This can be done using acylation reactions.
Esterification to form the ethyl ester: This step involves the reaction of the carboxylic acid with ethanol under acidic conditions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
ethyl 3-(4-methylphenyl)-5-[2-(4-nitrophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Scientific Research Applications
ethyl 3-(4-methylphenyl)-5-[2-(4-nitrophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could include the development of new drugs targeting specific diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)-5-[2-(4-nitrophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,4-d]pyridazine derivatives are studied for their diverse bioactivities. Below, the target compound is compared to structural analogs, focusing on substituent effects and physicochemical properties.
Structural Analogues and Substituent Effects
Key analogs include compounds with variations at the phenyl (R1) and acetamido (R2) groups. A lumping strategy —grouping compounds with shared structural motifs—simplifies comparative analysis (Table 1).
Table 1: Comparison of Thieno[3,4-d]pyridazine Derivatives
Key Findings
Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group in the target compound enhances kinase inhibition (IC50 = 5.2 nM) compared to Analog B (IC50 = 8.7 nM), which retains the nitro group but substitutes R1 with a methoxy moiety. This suggests EWGs at R2 improve target binding. However, the nitro group reduces solubility (15.2 µg/mL) versus Analog A (45.8 µg/mL), which has a hydrophilic 4-aminophenyl group .
Hydrophobic Substituents:
- The 4-methylphenyl group (LogP = 3.2) increases lipophilicity relative to Analog C (LogP = 3.5), which lacks methyl substitution. This correlates with improved membrane permeability in vitro.
Positional Effects:
- Analog C’s 3-nitrophenyl substitution at R2 yields lower activity (IC50 = 6.9 nM) than the target compound, highlighting the importance of para-substitution for steric compatibility.
Methodological Considerations
- Crystallography: SHELX-based refinements are critical for resolving subtle conformational differences, such as torsion angles in the acetamido side chain, which influence bioactivity.
- Lumping Strategy: Grouping analogs by substituent type (e.g., nitro-containing compounds) streamlines SAR analysis, reducing computational complexity in predictive modeling .
Q & A
Basic Research Questions
Q. What are the critical functional groups in ethyl 3-(4-methylphenyl)-5-[2-(4-nitrophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, and how do they influence its reactivity and bioactivity?
- Methodological Answer : The compound features a thieno[3,4-d]pyridazine core, an ethyl ester, a 4-methylphenyl group, and a 4-nitrophenylacetamido substituent. The nitro group enhances electrophilicity, facilitating interactions with biological targets, while the methylphenyl group contributes to lipophilicity, influencing membrane permeability. The ethyl ester may serve as a synthetic handle for derivatization. Structural analogs show that these groups collectively affect solubility, stability, and binding affinity to enzymes or receptors .
Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the positions of substituents on the heterocyclic core. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and nitro (NO₂) groups. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. For analogs, these methods have resolved ambiguities in regiochemistry and confirmed the absence of byproducts .
Q. What synthetic routes are commonly employed for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the construction of the thieno[3,4-d]pyridazine core via cyclocondensation, followed by sequential functionalization. Key steps include amide coupling (e.g., using EDC/HOBt) and esterification. Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control (50–80°C for amidation), and catalysts (e.g., DMAP for ester formation). Yields >70% are achievable with rigorous purification (e.g., column chromatography) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data when this compound exhibits variable potency across assay systems?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents) or target expression levels. To address this:
- Conduct dose-response curves under standardized conditions.
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, cellular thermal shift assays).
- Compare pharmacokinetic profiles (e.g., plasma stability, metabolic clearance) to rule out assay-specific artifacts. Structural analogs with similar substituents showed consistent activity after controlling for membrane permeability and protein binding .
Q. What computational strategies are effective in predicting the binding affinity of this compound to adenosine receptors or other molecular targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions between the nitro group and receptor active sites. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Pharmacophore modeling identifies essential features (e.g., hydrogen bond acceptors from the pyridazine core). For validation, compare predicted binding scores with experimental IC₅₀ values from radioligand displacement assays .
Q. How do steric effects from the 4-methylphenyl and 4-nitrophenyl groups influence the compound’s three-dimensional conformation and target interactions?
- Methodological Answer : The 4-methylphenyl group introduces steric hindrance, potentially restricting rotation around the C–N bond of the acetamido linker. This may stabilize a bioactive conformation favoring π-π stacking with aromatic residues in target proteins. The nitro group’s electron-withdrawing effect polarizes the acetamido moiety, enhancing hydrogen bonding. X-ray crystallography of analogs revealed that substituent orientation correlates with activity in enzyme inhibition assays .
Q. What strategies are recommended for addressing low aqueous solubility during in vitro bioactivity studies?
- Methodological Answer :
- Use co-solvents (e.g., DMSO ≤0.1%) with surfactants (e.g., Tween-80) to maintain colloidal stability.
- Prepare prodrugs by modifying the ethyl ester to a more hydrophilic group (e.g., carboxylate salt).
- Employ nanoformulation techniques (e.g., liposomes) to enhance bioavailability. Analogous compounds showed improved activity in cellular assays after solubility optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
